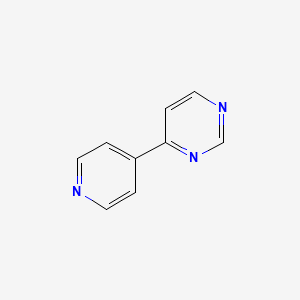

4-(Pyridin-4-yl)pyrimidine

Description

Contemporary Significance and Research Trajectory

The significance of 4-(Pyridin-4-yl)pyrimidine in modern scientific inquiry is underscored by its expanding range of applications. Initially recognized for its utility as a foundational element in the synthesis of more elaborate heterocyclic systems, its role has evolved considerably. The research trajectory of this compound has moved from fundamental synthesis and characterization to in-depth investigations of its biological activities and material properties.

The pyrimidine (B1678525) ring within the molecule functions as a hydrogen-bond acceptor, while the pyridinyl group can enhance solubility and participate in π-π stacking interactions. These features are critical for the molecule's ability to bind to biological targets such as enzymes and nucleic acids. Consequently, a significant portion of current research is focused on its potential in medicinal chemistry. ontosight.ai

The compound, identified by CAS number 53345-78-1 and chemical formula C9H7N3, is a subject of ongoing studies exploring its potential in various therapeutic areas. ontosight.ai The exploration of its derivatives continues to be a fertile ground for discovering new chemical entities with specific biological functions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 53345-78-1 |

| Chemical Formula | C9H7N3 |

| IUPAC Name | This compound |

| Other Names | CHEMBL3251543, SCHEMBL8499115, DTXSID40498801 |

Broad Academic Inquiry Domains

The academic interest in this compound spans several key domains of chemical science, primarily driven by its structural attributes and resulting functionalities.

Medicinal Chemistry: This is arguably the most prominent field of research for this compound. It serves as a crucial intermediate and scaffold for the development of new drugs. ontosight.ai Researchers are actively investigating its potential in areas such as:

Enzyme Inhibition: The compound and its derivatives are studied for their ability to inhibit enzymes involved in disease pathways, such as kinases which play a role in cell division and survival signaling. ontosight.ai

Anticancer Research: Pyridine (B92270) and pyrimidine structures are known to be present in various anticancer agents, leading to the exploration of this compound for its potential anticancer properties. ontosight.aibohrium.com

Antimicrobial and Antiviral Applications: The heterocyclic nature of the compound has prompted investigations into its efficacy against various microbes and viruses. ontosight.aiontosight.ai

Materials Science: The unique electronic properties of this compound make it a candidate for the development of novel materials. Research in this area explores its use in creating materials with specific optical or electronic characteristics. For instance, related di(pyridin-2-yl)pyrimidine structures have been studied for their optical absorption and emission properties, which can be tuned by altering substituents. researchgate.netacs.org These studies suggest the potential for developing sensors and other functional materials.

Synthetic Chemistry: The compound remains a valuable building block for organic synthesis. Its structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions, enabling the creation of a diverse library of more complex heterocyclic compounds. The development of efficient, one-pot synthesis methods for this compound and its derivatives is also an active area of research, focusing on principles of green chemistry such as solvent-free reactions and high atom economy.

Table 2: Major Research Domains for this compound

| Domain | Focus of Inquiry | Key Applications/Studies |

|---|---|---|

| Medicinal Chemistry | Drug discovery and development | Enzyme inhibitors, anticancer agents, antimicrobial compounds ontosight.ai |

| Materials Science | Development of functional materials | Potential for optical and electronic materials, pH sensors researchgate.netacs.org |

| Synthetic Chemistry | Building block for complex molecules | Synthesis of diverse heterocyclic compounds, green synthesis methodologies |

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHOGFPFNIAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498801 | |

| Record name | 4-(Pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53345-78-1 | |

| Record name | 4-(Pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Systematic Derivatization of 4 Pyridin 4 Yl Pyrimidine Scaffolds

Strategic Approaches for 4-(Pyridin-4-yl)pyrimidine Core Construction

The synthesis of the this compound framework can be achieved through several strategic pathways, including modern catalytic cross-coupling reactions, classical cyclocondensation methods, and nucleophilic aromatic substitution.

Catalytic Cross-Coupling Reactions: Focus on Pyrimidine-Pyridin-4-yl Linkages (e.g., Suzuki-Miyaura Reaction, Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forging the crucial C-C bond between the pyrimidine (B1678525) and pyridine (B92270) rings. ontosight.airesearchgate.net This approach typically involves the coupling of a halogenated pyrimidine with a pyridine-4-boronic acid or vice versa. The reactivity of halogens on the pyrimidine ring is a key consideration, with the chlorine atoms at the C4 and C6 positions being more susceptible to coupling than the one at the C2 position. researchgate.net

For instance, 2,4,6-trichloropyrimidine (B138864) can be selectively coupled with one equivalent of a 4-substituted phenylboronic acid to yield dichloro derivatives. researchgate.net A study on the synthesis of 2-methyl-4-(pyridin-4-yl)pyrimidine (B1611550) highlights the use of the Suzuki-Miyaura reaction to form the desired compound from simpler pyrimidine and pyridine precursors. ontosight.ai Similarly, a Negishi cross-coupling strategy has been employed, where a pyridine zinc organyl, generated from 2-fluoro-4-iodopyridine, is coupled with 2,4-dichloropyrimidine (B19661) using a palladium catalyst to produce 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine (B1298656) in good yield. acs.org

The versatility of this method is further demonstrated in the synthesis of 4-(6-(hetero)arylpyridin-2-yl)pyrimidine substrates, where Suzuki-Miyaura cross-couplings are used to introduce various aryl and heteroaryl groups onto a bromo-substituted pyridine precursor. rsc.org More recent advancements include the use of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides, offering an alternative to traditional pyridylboron reagents. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Halogenated Pyrimidine | Pyridine-4-boronic acid | Pd(PPh₃)₄ | This compound derivative | Forms the core pyrimidine-pyridine linkage. | ontosight.airesearchgate.net |

| 2-Fluoro-4-iodopyridine | 2,4-Dichloropyrimidine | n-BuLi, ZnCl₂, Pd(PPh₃)₄ | 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine | Negishi coupling strategy. | acs.org |

| Bromo-substituted pyridine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 4-(6-(Hetero)arylpyridin-2-yl)pyrimidine derivatives | Introduces diverse substituents. | rsc.org |

| Pyridyl pyrimidylsulfone | (Hetero)aryl bromide | Pd(PPh₃)₂Cl₂, Johnphos, Cs₂CO₃ | (Hetero)arylpyridine derivatives | Uses a latent pyridyl nucleophile. | acs.org |

Cyclocondensation and Annulation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions represent a classical and widely used approach for the construction of the pyrimidine ring itself, which can then be linked to the pyridine moiety. mdpi.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.com The Pinner synthesis, for example, utilizes the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

A variety of multicomponent reactions have been developed to streamline pyrimidine synthesis. mdpi.com For instance, a three-component cyclocondensation of β-keto esters and amidines, promoted by ultrasound irradiation, can yield highly substituted 4-pyrimidinols. organic-chemistry.org These can be subsequently converted to 4-arylpyrimidines via tosylation and a Suzuki-Miyaura cross-coupling. organic-chemistry.org Another example is a three-component reaction involving chalcones, derived from 4-acetylpyridine (B144475) and substituted benzaldehydes, which are then cyclized with guanidine (B92328) hydrochloride to form 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamines. derpharmachemica.com

The Biginelli reaction, a well-known multicomponent reaction, has also been adapted for the synthesis of pyrimidine derivatives under microwave irradiation, using a β-diketone, an arylaldehyde, and thiourea (B124793). scilit.com Furthermore, oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been shown to be an efficient method for synthesizing pyrimidine derivatives. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Pathways to Substituted this compound Derivatives

Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalized this compound derivatives, particularly when a suitable leaving group is present on the pyrimidine or pyridine ring. nih.gov The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions. stackexchange.com

In the context of this compound, an SNAr reaction can be used to introduce substituents onto the pyrimidine ring. For example, a two-step synthesis can involve an initial SNAr reaction on a halogenated pyrimidine, followed by a Suzuki coupling to introduce the pyridin-4-yl group. The efficiency of SNAr reactions on pyrimidines is influenced by the nature of the leaving group and the reaction conditions. nih.gov Computational studies suggest that for substitutions on pyrimidine, concerted SNAr mechanisms may be more common than the classical two-step addition-elimination pathway, especially with good leaving groups like chlorine or bromine. nih.gov

Advanced Derivatization and Functionalization Strategies of this compound

Once the core this compound scaffold is constructed, further modifications can be introduced to fine-tune its properties.

Regioselective Functional Group Interconversions on the Pyrimidine and Pyridine Moieties

Regioselective functionalization allows for the precise modification of specific positions on both the pyrimidine and pyridine rings. nih.gov The inherent electronic properties of the two rings often direct the regioselectivity of these reactions. For instance, radical functionalization of electron-deficient heteroarenes like pyridine and pyrimidine can be controlled by substituents and reaction conditions, allowing for predictable outcomes. nih.gov

A notable strategy for achieving regioselective C-4 alkylation of pyridines involves the use of a maleate-derived blocking group. researchgate.netnih.gov This approach enables Minisci-type decarboxylative alkylation specifically at the C-4 position, providing access to valuable building blocks. researchgate.netnih.gov This method has been shown to be scalable and applicable to a variety of pyridines and carboxylic acid alkyl donors. researchgate.netnih.gov Following C-4 functionalization, this blocking group can be removed, and the pyridine ring can undergo further selective modifications at other positions. nih.gov

Amidation and Sulfonylation Reactions for Modifying this compound Structures

Amidation and sulfonylation reactions are key methods for introducing amide and sulfonamide functionalities, which are prevalent in biologically active molecules. These reactions can be used to modify the this compound scaffold, often by reacting an amino-substituted derivative with a carboxylic acid or a sulfonyl chloride.

Redox Chemistry in this compound Derivatization

Redox reactions are fundamental in modifying the this compound core, allowing for the introduction of various functional groups and the synthesis of diverse derivatives.

Oxidation Reactions The pyrimidine and pyridine rings within the this compound structure can undergo oxidation. Common oxidizing agents like hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA) are employed. researchgate.netacs.org For instance, oxidation can lead to the formation of N-oxides on the pyridine ring, which can be a strategic step for further functionalization. acs.org Alkyl substituents on the pyrimidine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. researchgate.net In some cases, oxidation can result in the formation of diols and epoxides. researchgate.net The keto group in certain derivatives can also participate in oxidation-reduction reactions, which may alter the compound's biological activity. evitachem.com

Reduction Reactions The this compound system is susceptible to reduction, often more readily than pyridine alone due to the lower aromaticity of the pyrimidine ring. researchgate.net Catalytic hydrogenation, typically using hydrogen gas with a palladium catalyst, is a common method for reducing the pyrimidine ring. Borohydride (B1222165) reagents can also be used to produce tetrahydropyrimidine (B8763341) derivatives. researchgate.net For example, a study on pyrimidine-4-yl-ethanol derivatives involved the reduction of a keto group to a hydroxyl group using sodium borohydride to yield the final alcohol products. tandfonline.com

Below is a table summarizing redox reactions for the derivatization of this compound scaffolds:

Table 1: Redox Reactions in this compound Derivatization

| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety | Reference(s) |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Pyrimidine/Pyridine Ring | N-oxide, Carboxylic Acid, Diol, Epoxide | researchgate.net |

| Oxidation | mCPBA, Oxone | Pyridine Ring, Sulfide | N-oxide, Sulfone | acs.org |

| Reduction | H₂, Palladium Catalyst | Pyrimidine Ring | Tetrahydropyrimidine | researchgate.net |

| Reduction | Sodium Borohydride | Keto Group | Hydroxyl Group | tandfonline.com |

Innovational Synthetic Methodologies for this compound Analogues

Modern synthetic strategies are continuously being developed to create complex and novel this compound analogues with improved efficiency and sustainability.

Multicomponent Reaction (MCR) Strategies for Complex this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. rasayanjournal.co.infrontiersin.org Several MCRs have been employed for the synthesis of pyrimidine derivatives, which can be adapted for this compound analogues. beilstein-journals.orgrsc.orgresearchgate.net

A notable example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. rsc.orgsemanticscholar.org This can be adapted by using 4-pyridinecarboxaldehyde (B46228) as the aldehyde component to introduce the pyridin-4-yl moiety. A study detailed a one-pot synthesis of this compound using 4-pyridinecarboxaldehyde, acetophenone, and ammonium (B1175870) acetate (B1210297). Another strategy involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, providing a flexible three-component approach to highly substituted pyridin-4-ol derivatives, which can be precursors to 4-(pyridin-4-yl)pyrimidines. chim.it

Recent advancements have also utilized MCRs for the synthesis of fused pyrimidine systems. For instance, pyrimido[4,5-d]pyrimidines have been synthesized via three-component condensation of aryl aldehydes, aminouracil, and other amines. rsc.org A four-component reaction has been developed for synthesizing evitachem.comrasayanjournal.co.intriazolo[1,5-a]pyrimidine-6-carboxamide derivatives. researchgate.net The strategic combination of MCRs with other reactions, like the Suzuki cross-coupling, has been used to build complex, drug-like modular substrates. rsc.org

Table 2: Multicomponent Reaction Strategies for this compound Derivatives

| MCR Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Biginelli-type Reaction | 4-Pyridinecarboxaldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid or Base catalyst | Dihydropyrimidinone/thione | rsc.orgsemanticscholar.org |

| One-pot Synthesis | 4-Pyridinecarboxaldehyde, Acetophenone, Ammonium acetate | Tetrabutylammonium (B224687) bromide diacetate (TBBDA), solvent-free | This compound | |

| Three-component Reaction | Lithiated alkoxyallenes, Nitriles, Carboxylic acids | - | Highly substituted pyridin-4-ols | chim.it |

| Four-component Reaction | Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Aldehyde, 3-amino-1,2,4-triazole | p-toluenesulfonic acid, water | evitachem.comrasayanjournal.co.intriazolo[1,5-a]pyrimidine-6-carboxamides | researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to reduce environmental impact. rasayanjournal.co.in These approaches focus on using safer solvents, catalysts, and energy-efficient methods. rasayanjournal.co.inresearchgate.net

Sustainable methods for pyrimidine synthesis include microwave-assisted synthesis, ultrasound irradiation, and the use of green catalysts and solvents. rasayanjournal.co.insemanticscholar.org Microwave-assisted reactions, for example, can significantly shorten reaction times and improve yields. semanticscholar.orgresearchgate.net Solvent-free conditions are another hallmark of green synthesis, offering clean reactions with high atom economy and simplified product purification. rasayanjournal.co.insemanticscholar.org The one-pot synthesis of this compound under solvent-free conditions is a prime example of this approach.

The use of ionic liquids as catalysts and reaction media is also gaining traction. rasayanjournal.co.insemanticscholar.org For instance, the ionic liquid [Et3NH][HSO4] has been used as a catalyst for the synthesis of tetrahydropyrimidine-4-yl pyrimidine derivatives under solvent-free conditions. semanticscholar.org Furthermore, photocatalysis, such as LED-induced reactions, represents a green chemistry-compliant method for C-H arylation in the synthesis of complex (6-phenylpyridin-2-yl)pyrimidines. rsc.org An efficient strategy for the multicomponent synthesis of pyrimidine analogues has been demonstrated via acceptorless dehydrogenative annulation (ADA) of alcohols utilizing new Ni(II)-NNO pincer complexes as catalysts. acs.org

Table 3: Green Chemistry Approaches in this compound Synthesis

| Green Approach | Specific Method/Catalyst | Advantages | Product Example | Reference(s) |

| Energy Efficiency | Microwave irradiation, Ultrasound | Shorter reaction times, higher yields | Tetrahydropyrimidine-based derivatives, Pyrido[2,3-d]pyrimidine indole (B1671886) derivatives | semanticscholar.orgresearchgate.net |

| Alternative Solvents/Catalysts | Ionic liquids (e.g., [Et3NH][HSO4]), Water | Reduced use of hazardous solvents, recyclability | Tetrahydropyrimidine-4-yl pyrimidine derivatives | rasayanjournal.co.insemanticscholar.org |

| Atom Economy | Solvent-free synthesis, One-pot reactions | Reduced waste, simplified workup | This compound | rasayanjournal.co.in |

| Photocatalysis | LED-induced Ru-photoredox Pd-catalyzed C–H arylation | Mild reaction conditions, energy efficient | (6-Phenylpyridin-2-yl)pyrimidines | rsc.org |

| Acceptorless Dehydrogenative Annulation (ADA) | Ni(II)-NNO pincer complexes | Use of alcohols as starting materials | Substituted pyrimidines | acs.org |

Computational and Theoretical Investigations of 4 Pyridin 4 Yl Pyrimidine and Its Analogues

Advanced Quantum Chemical Calculations on 4-(Pyridin-4-yl)pyrimidine

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital with the highest energy that is occupied by electrons and is associated with the molecule's capacity to donate electrons. irjweb.com Conversely, the LUMO is the lowest energy orbital that is unoccupied, representing the molecule's ability to accept electrons. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wjarr.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wjarr.com A smaller energy gap suggests that the molecule is more reactive and less stable. wjarr.com For pyrimidine (B1678525) derivatives, a lower HOMO-LUMO gap is often correlated with higher chemical reactivity. wjarr.comresearchgate.net The analysis of HOMO and LUMO energy levels provides valuable information on the electron transfer properties within the molecule, indicating which parts of the molecule are electron-rich (often associated with the HOMO distribution) and electron-poor (associated with the LUMO distribution). irjweb.comtandfonline.com This information helps predict the nature of donor-acceptor interactions in chemical reactions. researchgate.net

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

| ΔE (Energy Gap) | The energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that provide insight into a molecule's reactivity. These parameters are calculated using the energies of the frontier orbitals (HOMO and LUMO). wjarr.comresearchgate.net

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with a high chemical hardness are generally less reactive. wjarr.comresearchgate.net

Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO) / 2, it represents the molecule's ability to attract electrons. irjweb.com

Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the ability of a molecule to act as an electrophile. A higher electrophilicity index indicates a greater capacity to accept electrons. wjarr.comresearchgate.net

Nucleophilicity Index (N): While various scales exist, it generally relates to the HOMO energy and indicates the ability of a molecule to act as a nucleophile.

Local Reactivity Descriptors , such as Fukui functions (fk⁺, fk⁻), are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron. wjarr.com This allows for the prediction of sites susceptible to nucleophilic attack (where fk⁺ is large) and electrophilic attack (where fk⁻ is large). wjarr.comresearchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

The biological activity and chemical reactivity of a molecule like this compound are intrinsically linked to its three-dimensional structure. The molecule is not rigid and possesses a degree of conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine (B92270) and pyrimidine rings. mdpi.comsci-hub.se

A theoretical conformational analysis is performed to map the potential energy surface (PES) of the molecule as a function of this rotational freedom. sci-hub.se This is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using DFT methods. sci-hub.seresearchgate.net The resulting PES scan reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them. sci-hub.se

The most stable conformation, or the global minimum on the energy landscape, represents the most probable structure of the molecule under given conditions. sci-hub.se The analysis provides insights into the planarity of the molecule; significant steric hindrance between hydrogen atoms on the adjacent rings can lead to a twisted, non-planar conformation being more energetically favorable. mdpi.com Understanding the relative energies of different conformers is crucial, as these subtle structural differences can significantly impact how the molecule interacts with biological targets like enzymes or receptors. mdpi.comsci-hub.se

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for molecular structure elucidation. Computational chemistry allows for the prediction of these vibrational spectra, which can be correlated with experimental data to confirm the molecular structure. connectjournals.comacs.org

Using DFT calculations, the harmonic vibrational frequencies of this compound can be computed. acs.orgacs.org These calculations identify the normal modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. acs.org The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. acs.orgacademicjournals.org

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus within the molecule based on its optimized geometry. academicjournals.orgbeilstein-journals.org These shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory (DFT functional and basis set) and, in some cases, the inclusion of solvent effects. jchemrev.comgrafiati.com

By comparing the theoretically calculated ¹H and ¹³C NMR spectra with experimental data, a definitive assignment of the resonance signals to specific atoms in the this compound structure can be made. beilstein-journals.org A strong correlation between the calculated and experimental shifts serves as powerful evidence for the proposed molecular structure and conformation in solution. acs.org

High-Level Ab Initio Computational Methodologies for Thermochemical Properties (e.g., Heat of Formation)

Methods like the Gaussian-3 composite method (G3MP2) have been successfully used to calculate the HOF for complex nitrogen-containing heterocycles, such as derivatives of 4-(1H-1,2,4-triazole-1-yl) pyrimidine. tandfonline.com This approach involves using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce computational errors. Another highly accurate composite method is W1X-1, which has been applied to generate benchmark-quality thermochemical data for various organic compounds, allowing for a thorough assessment of existing experimental values. nih.gov Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-31G* level, are also employed to determine the structures and thermodynamic stability of pyrimidine derivatives. researchgate.net These computational strategies can be directly applied to this compound and its analogues to generate reliable thermochemical data, which is crucial for assessing their stability and potential as energetic materials or drug candidates. tandfonline.comresearchgate.net

Table 1: High-Level Computational Methods for Thermochemical Properties of Heterocyclic Compounds

| Method | Application | Compound Class | Reference |

|---|---|---|---|

| G3MP2 | Calculation of Heat of Formation (HOF) via isodesmic reactions | 4-(1H-1,2,4-triazole-1-yl) pyrimidine derivatives | tandfonline.com |

| W1X-1 | Benchmark calculation of enthalpy of formation, entropy, and heat capacity | Organosilicon compounds | nih.gov |

| HF/6-31G** | Calculation of energy and geometrical parameters | Pyrano[2,3-d]pyrimidine derivatives | researchgate.net |

Molecular Modeling and Dynamics Simulations for this compound Interactions

Molecular modeling techniques are indispensable tools for exploring how ligands like this compound and its derivatives interact with biological macromolecules. These simulations operate at the atomic level to predict binding modes, affinities, and the dynamic stability of ligand-receptor complexes, thereby providing a rational basis for drug discovery and optimization.

Molecular Docking Simulations: Elucidating Ligand-Biomolecule Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of this compound, docking studies have been instrumental in elucidating their binding modes with various protein kinases, enzymes, and receptors. nih.govnih.govpeerj.com These studies reveal the key amino acid residues involved in the interaction and the specific conformation the ligand adopts within the binding site.

For example, docking studies of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors into the ATP-binding site of Rho-associated kinase-1 (ROCK1) showed that the pyridin-4-yl scaffold is a critical component for achieving potent inhibition. nih.govpeerj.com Similarly, derivatives of 4-(pyrazol-4-yl)-pyrimidines have been docked into cyclin-dependent kinase 6 (CDK6) to understand the structural determinants of their selectivity. acs.org The knowledge base of protein-ligand interactions shows that 2-anilino-4-(pyridyl)pyrimidines, a class to which the well-known drug imatinib (B729) belongs, can adopt different binding modes depending on the specific kinase and substitutions on the ligand. acs.org These simulations are often the first step in structure-based drug design, providing hypotheses that can be tested experimentally. mdpi.com

Table 2: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Ligand Class | Protein Target | PDB ID | Key Finding | Reference |

|---|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | Not Specified | The 1-(4-(pyridin-4-yl)phenyl)ethan-1-one scaffold superimposed well with the crystal ligand. | nih.govpeerj.com |

| 4-(Pyrazol-4-yl)-pyrimidines | CDK6 | Not Specified | X-ray crystallography confirmed docking predictions, establishing potency and selectivity determinants. | acs.org |

| Chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one | ATR Kinase | Not Specified | Docking revealed key binding modes and specific interactions driving anticancer activity. | bohrium.com |

| 4,6-Disubstituted pyrimidines | MARK4 | 5ES1 | Docking results were consistent with in-vitro experiments, identifying high-affinity candidates. | frontiersin.orgnih.gov |

Analysis of Non-Covalent Interactions (Hydrogen Bonds, π-Stacking, Cation-π)

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Computational analyses are crucial for identifying and characterizing these interactions, which include hydrogen bonds, π-π stacking, π-alkyl, and cation-π interactions. For this compound analogues, both the pyridine and pyrimidine rings are rich in heteroatoms and π-electrons, making them adept at forming multiple, stabilizing interactions within a protein's active site. conicet.gov.ar

In studies of ROCK1 inhibitors, the pyrimidine ring was observed forming hydrogen bonds with hinge region residues like Met156, while the pyridyl moiety engaged in π-π stacking with residues such as Phe368. nih.gov Similarly, docking of chalcone-linked pyridopyrazinone derivatives into ATR kinase revealed π-π stacking interactions between the pyridone moiety and Trp850, and hydrogen bonds between ligand functional groups and residues Ser773 and Thr856. bohrium.com The analysis of crystal structures of pyrimidine-containing compounds further confirms their propensity to form robust supramolecular assemblies through a variety of non-covalent interactions, including C-H···N, C-H···O, and π-π stacking contacts. conicet.gov.arnih.gov

Table 3: Non-Covalent Interactions Identified in Docking Studies of Pyrimidine Derivatives

| Protein Target | Ligand Moiety | Interaction Type | Interacting Residue(s) | Reference |

|---|---|---|---|---|

| ROCK1 | Pyrimidine | Hydrogen Bond | M156, K105 | nih.govpeerj.com |

| ROCK1 | Pyridine Ring | π-π Stacking | F368 | nih.gov |

| ATR Kinase | Pyridone Moiety | π-π Stacking | Trp850 | bohrium.com |

| ATR Kinase | Carbonyl/Methoxy | Hydrogen Bond | Ser773, Thr856 | bohrium.com |

| Mps1 | Ligand | Hydrogen Bond | Gly605, Lys529 | mdpi.com |

Prediction of Binding Affinities and Complex Stability Scores

Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed as binding energies (e.g., in kcal/mol) or as predicted inhibitory constants (pKi), are used to rank potential drug candidates and prioritize them for synthesis and experimental testing. A lower binding energy generally indicates a more stable and favorable interaction.

For a series of pyrimidine derivatives designed as antimalarial agents targeting P. falciparum dihydrofolate reductase, docking calculations yielded binding affinities, with one potent compound showing a score of -8.5 kcal/mol. dergipark.org.tr In another study on ROCK1 inhibitors, the binding energies for a series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives were calculated and tabulated to compare their relative predicted potencies. peerj.com Similarly, studies on pyrimidine derivatives as antibacterial agents have used docking scores to correlate with experimental activity. researchgate.net These predicted scores, while not always perfectly accurate, provide a valuable computational metric for assessing the potential of a compound and guiding lead optimization. peerj.comdergipark.org.tr

Table 4: Predicted Binding Affinities for Pyrimidine Derivatives

| Compound Class | Protein Target | Example Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted pyrimidines | P. falciparum DHFR-TS | -8.5 | dergipark.org.tr |

| 6-methyl-4-(pyridin-4-yl)-N-(4-sulfamoyl phenyl)-2-aminopyrimidine | B. subtilis Purine (B94841) riboswitch | -8.04 | researchgate.net |

| 6-methyl-4-(pyridin-4-yl)-N-(4-sulfamoyl phenyl)-2-aminopyrimidine | E. coli TPP riboswitch | -7.53 | researchgate.net |

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Binding Stability of this compound Ligands

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. MD simulations are frequently used to validate docking poses and assess the stability of the predicted binding mode. nih.govmdpi.com By observing the system over nanoseconds, researchers can confirm whether key interactions, like hydrogen bonds, are maintained and whether the ligand remains stably bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can predict the potency of new, unsynthesized derivatives and guide the design of more effective compounds. nih.govresearchgate.net

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. peerj.com These models yielded strong statistical correlations, with a CoMFA model showing a cross-validated q² of 0.774 and a predictive r²_pred of 0.703. The contour maps generated from these models highlighted regions where steric bulk or electrostatic modifications would likely enhance or diminish inhibitory activity, providing a clear roadmap for optimization. nih.govpeerj.com QSAR models have also been successfully developed for pyrimidine derivatives as inhibitors of MAP kinase-interacting protein kinase (MNK1) and as antimalarial agents, demonstrating the broad applicability of this approach in drug discovery programs involving the this compound scaffold. dergipark.org.trnih.gov

Table 5: Statistical Results of QSAR Models for Pyrimidine Derivatives

| Model Type | Protein Target | q² | R²_pred | Key Descriptor Type(s) | Reference |

|---|---|---|---|---|---|

| CoMFA | ROCK1 | 0.774 | 0.703 | Steric and Electrostatic Fields | peerj.com |

| CoMSIA | ROCK1 | 0.676 | 0.548 | Steric, Electrostatic, Hydrophobic Fields | peerj.com |

| 3D-QSAR | CDK2 | 0.714 | 0.764 | Not Specified | nih.gov |

| 3D-QSAR | CDK4 | 0.815 | 0.681 | Not Specified | nih.gov |

Elucidation of Intermolecular Interactions and Crystal Packing Phenomena for this compound Systems

The supramolecular assembly of pyridine and pyrimidine-based compounds is a result of a delicate balance of various noncovalent interactions. These interactions, though individually weak, collectively determine the crystal packing and, consequently, the material's properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified.

For instance, in many nitrogen-containing heterocyclic compounds, hydrogen-hydrogen (H···H), carbon-hydrogen/hydrogen-carbon (C···H/H···C), and nitrogen-hydrogen/hydrogen-nitrogen (N···H/H···N) contacts are significant. In compounds also containing oxygen, oxygen-hydrogen/hydrogen-oxygen (O···H/H···O) interactions also play a crucial role. Studies on substituted pyrimidine and pyridine systems have reported a wide range of contributions for these interactions, which are influenced by the specific functional groups present. For example, H···H contacts can range from approximately 24% to over 50% of the total surface contacts, while C···H/H···C interactions often contribute between 12% and 23%. researchgate.neteurjchem.com N···H/H···N contacts are also a key feature, with contributions varying based on the availability of hydrogen-bond donors and acceptors. researchgate.net

Table 1: Representative Intermolecular Contact Contributions in Pyridine-Pyrimidine Analogues

| Intermolecular Contact | Percentage Contribution Range (%) |

| H···H | 24.0 - 52.6 |

| C···H/H···C | 12.0 - 22.6 |

| N···H/H···N | 5.3 - 17.7 |

| O···H/H···O | 7.2 - 37.1 |

| C···C | 4.1 - 7.7 |

| S···H/H···S | ~8.4 |

Note: This table represents a summary of findings for various analogues and derivatives of pyridine and pyrimidine, as specific data for this compound is not available. The actual contributions for this compound may vary.

Investigation of Noncovalent Interactions (NCIs) in Solid-State Assemblies

Beyond the quantification provided by Hirshfeld analysis, the nature of noncovalent interactions (NCIs) is critical to understanding the stability of crystal structures. In the solid-state assemblies of pyridine and pyrimidine derivatives, a variety of NCIs are commonly observed.

Hydrogen bonds are among the most significant directional interactions. In the absence of strong hydrogen bond donors like -OH or -NH2 in this compound, weaker C–H···N and C–H···π hydrogen bonds are likely to be important. The nitrogen atoms in both the pyridine and pyrimidine rings can act as hydrogen bond acceptors.

Other weak interactions, such as van der Waals forces, are also ubiquitously present and contribute to the cohesive energy of the crystal. The interplay of these varied noncovalent forces dictates the final three-dimensional arrangement of the molecules in the solid state.

Table 2: Common Noncovalent Interactions in Pyridine-Pyrimidine Based Crystal Structures

| Interaction Type | Description |

| Hydrogen Bonding | N–H···N, N–H···O, C–H···N, C–H···O, and C-H···π interactions leading to the formation of dimers and extended networks. |

| π-π Stacking | Interactions between aromatic rings, contributing to the stabilization of the crystal packing. |

| van der Waals Forces | Non-directional attractive forces between molecules. |

Note: This table summarizes common interactions found in analogues. The specific interactions present in this compound would depend on its specific crystal packing.

Coordination Chemistry and Material Science Applications of 4 Pyridin 4 Yl Pyrimidine Ligands

Design and Synthesis of 4-(Pyridin-4-yl)pyrimidine-Based Ligands for Metal Complexation

The synthesis of this compound and its derivatives is a critical first step in the exploration of their coordination chemistry. Various synthetic strategies have been developed to create these ligands, often with the goal of producing molecules with specific functionalities to direct the assembly of metal complexes.

A common approach involves the reaction of pyridine (B92270) derivatives with reagents that facilitate the formation of the pyrimidine (B1678525) ring. For instance, 4-acetylpyridine (B144475) can be reacted with aromatic aldehydes and a cyclizing agent like thiourea (B124793) or urea (B33335) to form pyrimidine derivatives. Another established method is the one-pot synthesis of this compound under solvent-free conditions, which utilizes 4-pyridinecarboxaldehyde (B46228), acetophenone, and ammonium (B1175870) acetate (B1210297) with a catalyst such as tetrabutylammonium (B224687) bromide diacetate (TBBDA). This method is noted for its high atom economy.

Stille cross-coupling reactions are also employed to synthesize more complex oligo-tridentate ligands that incorporate alternating pyridine and pyrimidine units. cdnsciencepub.comresearchgate.net These methods allow for the stepwise construction of ligands designed to co-align upon metal complexation, leading to organized and rigidly spaced metal ions. researchgate.net For example, a pyrimidine-based bis-tridentate metal ligand can be synthesized by first constructing the pyrimidine core through the cyclization of an amidine and a substituted propenone, followed by a Stille coupling to attach the terminal pyridyl units. researchgate.net

Furthermore, derivatives such as 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid (H2ppmdc) have been designed and synthesized to act as ligands in the formation of coordination polymers. researchgate.netpsu.edursc.org The synthesis of these ligands often occurs under hydrothermal conditions where they self-assemble with various metal salts. researchgate.netpsu.edursc.org

Elucidation of Metal Ion Coordination Modes and Geometries (e.g., Octahedral Coordination)

The coordination behavior of this compound and its derivatives is diverse, leading to a variety of complex structures with different dimensionalities and topologies. The specific coordination mode is influenced by factors such as the metal ion used, the presence of other ligands or counterions, and the reaction conditions.

In many instances, the nitrogen atoms of both the pyridine and pyrimidine rings can coordinate to metal centers. For example, in a copper(II) complex with this compound-2-sulfonate, the copper(II) center adopts an octahedral coordination geometry. iucr.org The equatorial positions are occupied by four water molecules, while the apical positions are taken by two nitrogen atoms from two separate sulfonate ligands. iucr.org

The coordination versatility is further highlighted in complexes with the derivative 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid (H2ppmdc). researchgate.netpsu.edursc.org In a series of coordination polymers, the deprotonated ppmdc²⁻ ligand exhibits multiple coordination modes. For instance, in cobalt(II) and nickel(II) complexes, it acts as a µ₃-kN,O:kN′:kO′ ligand, linking metal ions in a tridentate fashion. psu.edu In a manganese(II) complex, it adopts a µ₅-bridging mode, while in a zinc(II) complex, it functions as a µ₃-kN:kO:kO′ ligand. psu.edu These different coordination behaviors lead to the formation of complexes with distinct topologies. researchgate.netpsu.edursc.org

The geometry around the metal centers can also be influenced by the presence of other ligands. In a study involving 4′-(pyrimidin-5-yl)-4,2′:6′,4′′-terpyridine, copper(II) centers were found in a square-based pyramidal environment. acs.org In another copper(II) complex, paddle-wheel {Cu₂(μ-OAc)₄} units were formed, with the ligand bridging these units. acs.org

Construction and Characterization of Metal-Organic Frameworks (MOFs) with this compound Moieties

The ability of this compound-based ligands to bridge multiple metal centers makes them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). frontiersin.org MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

Supramolecular Self-Assembly Mechanisms and Network Topologies (e.g., 2D Layers, 3D Frameworks)

The self-assembly of this compound-based ligands with metal ions under controlled conditions leads to the formation of a variety of network topologies. The final structure is a result of the interplay between the coordination preferences of the metal ion and the geometry of the organic ligand.

For example, the reaction of 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid (H2ppmdc) with different divalent metal ions (Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺) results in coordination polymers with diverse frameworks. researchgate.netpsu.edursc.org The Co(II) and Ni(II) complexes form 2D layered structures with (4·8²)₂ and (8²)₂ topologies, respectively. researchgate.netrsc.org These layers are constructed from the self-assembly of single-chain helices. psu.edursc.org In contrast, the Mn(II) complex forms a 3D metal-organic framework with a 5-connected (4⁵·6⁵)₂ topology. researchgate.netrsc.org The Zn(II) complex, however, results in a 2D sheet structure with a 3-connected (6³)₂ topology. researchgate.netrsc.org

The dimensionality of the resulting framework can also be controlled. In one case, a copper(II) complex with a 4′-(pyrimidin-5-yl)-4,2′:6′,4′′-terpyridine ligand formed 1D zigzag chains that packed into 2D sheets. acs.org In another instance with the same ligand, the use of different copper salts and solvent conditions led to the formation of a 2D (4,4) net. acs.org Furthermore, a Cd(II)-MOF based on 5-(4-(1-imidazolyl)phenyl)pyrimidine was shown to form a (4, 4) net architecture, which was further linked by fluosilicate anions to create a 3D network. tandfonline.com

The table below summarizes the network topologies observed in some MOFs constructed from this compound-based ligands.

| Ligand | Metal Ion | Dimensionality | Topology |

| 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid | Co(II) | 2D | (4·8²)₂ |

| 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid | Ni(II) | 2D | (8²)₂ |

| 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid | Mn(II) | 3D | (4⁵·6⁵)₂ |

| 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid | Zn(II) | 2D | (6³)₂ |

| 4′-(pyrimidin-5-yl)-4,2′:6′,4′′-terpyridine | Cu(II) | 1D/2D | Zigzag chains packing into sheets |

| 4′-(pyrimidin-5-yl)-4,2′:6′,4′′-terpyridine | Cu(II) | 2D | (4,4) net |

| 5-(4-(1-imidazolyl)phenyl)pyrimidine | Cd(II) | 3D | (4, 4) net |

Role of Hydrogen Bonding in Solid-State Architectures

In the crystal structure of tetraaquabis[4-(4-pyridyl)pyrimidine-2-sulfonato]copper(II) dihydrate, extensive O—H···O and O—H···N hydrogen-bonding interactions are observed involving the coordinated and uncoordinated water molecules and the sulfonate oxygen atoms. iucr.org These interactions help to stabilize the crystal lattice.

Similarly, in coordination polymers constructed from 2,6-dihydroxypyrimidine-4-carboxylic acid, hydrogen bonding is responsible for expanding mononuclear or dinuclear structures into 2D and 3D supramolecular networks. connectjournals.com In some cases, nitrate (B79036) counterions are actively involved in multiple hydrogen bonds, which strengthens the supramolecular networks. acs.org The interplay between coordination bonds and hydrogen bonds is a powerful tool in crystal engineering, allowing for the construction of complex and robust solid-state architectures. nih.gov

Functional Materials Applications of this compound Complexes

The unique structural and electronic properties of metal complexes incorporating this compound ligands have led to their exploration in the development of novel functional materials.

Development of Novel Functional Materials with Tailored Properties

Complexes based on this compound have shown potential in various material applications, including luminescent materials and materials with interesting magnetic properties.

For instance, a Cd(II)-MOF constructed from 5-(4-(1-imidazolyl)phenyl)pyrimidine exhibits luminescence in the solid state. tandfonline.com Similarly, a 3D MOF based on pyrimidine-4,6-dicarboxylate and lead(II) shows a greenish-blue photoluminescent emission. mdpi.com The coordination of the ligand to the metal ion can enhance the luminescent properties compared to the free ligand. mdpi.com

The magnetic properties of these materials can also be tuned. A manganese(II) coordination polymer with 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid was investigated for its magnetic properties. researchgate.netpsu.edu The development of such materials with tailored photophysical or magnetic properties is an active area of research, with potential applications in sensors, lighting, and data storage.

Photosensitizers for Energy Conversion (e.g., Hydrogen Photoevolution)

The pursuit of clean and renewable energy has driven significant research into artificial photosynthesis, particularly the photocatalytic reduction of water to produce hydrogen (H₂) gas. researchgate.netnih.govacs.org In these systems, a photosensitizer (PS) plays a crucial role by absorbing light and initiating the electron transfer processes necessary for fuel production. researchgate.net While ruthenium tris(bipyridine) ([Ru(bpy)₃]²⁺) and its derivatives have been extensively studied as photosensitizers, their bis(terpyridine) counterparts have historically been less favored due to inferior photophysical properties, such as low quantum yields and short excited-state lifetimes. acs.orgacs.org

Recent advancements have focused on enhancing these properties by modifying the ligand structure. The incorporation of a pyrimidine ring into the ligand framework, as seen in derivatives of this compound, has emerged as a promising strategy. researchgate.netnih.gov The pyrimidine ring is more electron-accepting than a pyridine ring, which helps to stabilize the lowest unoccupied molecular orbital (LUMO) of the resulting metal complex. acs.orgacs.org This stabilization leads to several beneficial effects, including a red-shifted light absorption and emission, longer excited-state lifetimes, and higher luminescence quantum yields when compared to analogous terpyridine complexes. researchgate.netnih.govacs.org

Research into a series of nonsymmetric 2,6-di(pyridin-2-yl)pyrimidine ligands has shown that the position of the peripheral pyridine substituent significantly influences the complex's photophysical and electrochemical properties. researchgate.netnih.govacs.org Specifically, placing a pyridine substituent at the 4-position of the pyrimidine ring has a pronounced impact. researchgate.netnih.govacs.orgacs.org Ruthenium(II) complexes featuring this arrangement exhibit a distinct shoulder in their metal-to-ligand charge-transfer (MLCT) absorption band around 530 nm and are easier to reduce than traditional bis(terpyridine) photosensitizers. acs.org This facilitated reduction is advantageous for the reductive quenching pathway in the hydrogen evolution catalytic cycle, potentially leading to higher H₂ production rates. acs.org

In photocatalytic experiments for hydrogen evolution, ruthenium complexes with these pyrimidine-based ligands have demonstrated significantly higher activity under both blue- and red-light irradiation compared to previously reported ruthenium(II) bis(terpyridine) complexes. researchgate.netacs.org For example, a heteroleptic complex, Ru(Tolyltpy)(Bipytpy)₂, where the Bipytpy ligand incorporates peripheral pyridine groups, showed enhanced photophysical characteristics and sustained photocatalytic activity for over 10 days. acs.org

| Complex | Key Ligand Feature | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Key Finding |

|---|---|---|---|---|

| [Ru(Tolyltpy)(Bipytpy)]²⁺ | Terpyridine with peripheral pyridines (Bipytpy) | 7.4 × 10⁻⁴ | 3.8 ns | Sustained H₂ evolution activity for over 10 days with a maximum turnover number of 764. acs.org |

| [Ru(Tolyltpy)₂]²⁺ (Reference) | Standard tolyl-terpyridine | 3.0 × 10⁻⁵ | 0.74 ns | Exhibits significantly lower quantum yield and lifetime compared to the modified complex. acs.org |

| Ru(II) complexes with 2,6-di(pyridin-2-yl)pyrimidine ligands | Pyrimidine central ring | Higher than analogous terpyridine complexes | Prolonged compared to analogous terpyridine complexes | The pyrimidine ring stabilizes the LUMO, leading to improved photophysical properties. researchgate.netnih.govacs.org |

Application in Redox-Responsive Systems and Molecular Machines (e.g., Ferrocene (B1249389) Derivatives)

The integration of redox-active units like ferrocene with heterocyclic scaffolds such as this compound has paved the way for the development of advanced materials, including redox-responsive systems and molecular machines. mdpi.comresearchgate.net Ferrocene is an ideal building block for these applications due to its excellent stability, reversible one-electron redox behavior (Fe²⁺/Fe³⁺), and the ease with which its cyclopentadienyl (B1206354) rings can be chemically modified. mdpi.comnih.gov The reversible nature of the ferrocene/ferrocenium redox couple has led to its adoption by IUPAC as a standard for referencing redox potentials in non-aqueous solutions. nih.govacs.org

When a ferrocene moiety is incorporated into a pyrimidine structure, the resulting compound can exhibit unique electrochemical and host-guest properties. mdpi.com These ferrocenyl-pyrimidine derivatives can function as electrochemical sensors, where changes in the redox potential of the ferrocene unit signal the binding of a specific analyte. mdpi.comresearchgate.net For instance, studies on 6-substituted-2-ureido-4-ferrocenylpyrimidines have demonstrated that these molecules can form host-guest complexes through hydrogen bonding. mdpi.com The binding of a guest molecule, such as 2,6-diaminopyridine (B39239), can be monitored by the shift in the ferrocene's redox potential using techniques like cyclic voltammetry (CV). mdpi.com

The structure of the heterocyclic component is critical. The introduction of a pyridin-2-yl substituent into the ureidopyrimidine host was shown to significantly alter the conformational equilibrium of both the host and the host-guest complex, leading to more efficient guest sensing. mdpi.com This highlights the tunability of these systems through synthetic modification.

Beyond sensing, ferrocene-containing pyrimidines are integral to the design of non-interlocked molecular machines. researchgate.netnih.gov These are molecules or molecular assemblies that can perform machine-like movements in response to an external stimulus, such as a change in redox state. The oxidation or reduction of the ferrocene unit can induce significant conformational changes in the molecule, acting as a switch or a motor on the molecular level. researchgate.net For example, the synthesis of (4-{[(Pyridin-4-yl)methylidene]amino}phenyl)ferrocene demonstrates the creation of molecules where the ferrocenyl group is linked to a pyridine through a phenyl-imine bridge, creating a structure with potential for redox-induced conformational switching. nih.govresearchgate.net The electrochemical behavior of such multi-ferrocene systems often reveals electronic communication between the redox centers, a key property for their application in molecular electronics. nih.gov

| Compound Type | Redox-Active Unit | Application | Key Finding |

|---|---|---|---|

| 6-Substituted-2-ureido-4-ferrocenylpyrimidines | Ferrocene | Electrochemical Sensing / Host-Guest Chemistry | Host-guest complex formation with 2,6-diaminopyridine can be monitored by shifts in the ferrocene redox potential. mdpi.com |

| (4-{[(Pyridin-4-yl)methylidene]amino}phenyl)ferrocene | Ferrocene | Molecular Machines / Redox Switches | The structure links ferrocene and pyridine, providing a framework for redox-induced conformational changes. nih.govresearchgate.net |

| Multi-ferrocene systems with pyrimidine linkers | Ferrocene | Molecular Electronics / Catalysis | These systems can exhibit electronic communication between ferrocene units, crucial for advanced material functions. nih.gov |

| Ferrocenyl-substituted pyridines | Ferrocene | Ligands for Catalysis / Non-linear Optical Materials | Incorporating ferrocene into pyridine systems expands their functional properties beyond biological activity. researchgate.net |

Catalytic Applications and Mechanistic Insights Involving 4 Pyridin 4 Yl Pyrimidine Structures

Organocatalytic Roles of Pyridine-Pyrimidine Derivatives

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. mdpi.com These catalysts often operate through mechanisms involving the formation of key intermediates like iminium ions or enamines. scienceopen.com Pyridine (B92270) and pyrimidine (B1678525) derivatives are foundational heterocyclic structures that appear in various biologically active agents and are used as scaffolds in drug discovery. nih.govnih.gov

While the pyridine ring itself can act as a catalyst in certain reactions, for instance in the synthesis of benzopyrano-pyrimidine derivatives, the specific role of 4-(pyridin-4-yl)pyrimidine and its direct derivatives as standalone organocatalysts is not extensively documented in current research literature. mdpi.com The primary catalytic utility of this particular scaffold, as highlighted in numerous studies, is realized when it is employed as a ligand that coordinates with a metal center, thereby modulating the metal's catalytic activity. Its structural and electronic properties are leveraged to direct and enhance reactions catalyzed by transition metals rather than through direct organocatalytic pathways.

**6.2. Transition Metal-Catalyzed Transformations Utilizing this compound Ligands

The true catalytic potential of the this compound framework is unlocked when it functions as a ligand in transition metal complexes. The nitrogen atoms in both the pyridine and pyrimidine rings can act as Lewis basic sites, enabling effective coordination with metals like palladium and ruthenium. This coordination is pivotal for a range of catalytic transformations, particularly in C-H activation and photoredox catalysis.

The this compound motif and its analogues have proven to be highly effective directing groups in palladium-catalyzed C-H arylation reactions. researchgate.net In these transformations, the pyridine-pyrimidine moiety coordinates to the palladium center, positioning the catalyst in close proximity to a specific C-H bond on an adjacent aryl ring, which facilitates its selective activation and subsequent functionalization.

A notable application involves using a (6-pyridin-2-yl)pyrimidine structure as a chelating directing moiety for the C-H arylation of an adjacent phenyl ring. nih.gov This strategy allows for the late-stage functionalization of complex, drug-like molecules under mild conditions. nih.govresearchgate.net In a similar vein, 7-pyridyl-pyrazolo[1,5-a]pyrimidine, a derivative of the core structure, has been successfully used as a directing group for the temperature-controlled, selective C-H arylation of either C(sp²) or remote C(sp³) bonds. acs.org This selectivity is achieved by modulating the formation of different palladacycle intermediates at different temperatures. acs.org

| Ligand/Directing Group | Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| (6-pyridin-2-yl)pyrimidine | Pd(OAc)₂, Ru(II) or Ir(III) photocatalyst | (6-phenylpyridin-2-yl)pyrimidines | The directing moiety enhances reaction conversion and controls regioselectivity in a dual photoredox/Pd-catalyzed system. nih.govresearchgate.net | nih.govresearchgate.net |

| 7-pyridyl-pyrazolo[1,5-a]pyrimidine | Pd(OAc)₂ | 2-(tert-butyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Achieved temperature-dependent selectivity between C(sp³)–H and C(sp²)–H arylation at remote positions. acs.org | acs.org |

| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Pd(OAc)₂, TTBP·HBF₄ | Thieno[3,2-d]pyrimidine core | Demonstrated a one-pot SNAr and Pd-catalyzed direct arylation sequence with temperature influencing regioselectivity. fluorochem.co.uk | fluorochem.co.uk |

The this compound scaffold is also integral to the design of ruthenium-based photosensitizers used in photoredox catalysis. researchgate.netrsc.org In these systems, a ruthenium complex absorbs light energy and initiates a series of single-electron transfer events that drive a chemical reaction. The choice of ligands coordinated to the ruthenium center is critical as it dictates the complex's photophysical and electrochemical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials. rsc.org

Researchers have developed nonsymmetric ruthenium(II) complexes with 2,6-di(pyridin-2-yl)pyrimidine-based ligands for photocatalytic hydrogen evolution. rsc.org The inclusion of the pyrimidine ring helps to stabilize the complex's lowest unoccupied molecular orbital (LUMO), which leads to a desirable red-shift in light absorption and emission, longer excited-state lifetimes, and higher quantum yields compared to analogous ruthenium-terpyridine complexes. researchgate.netrsc.org It was noted that substitution at the 4-position of the pyrimidine ring had a particularly strong influence on these properties. researchgate.netrsc.org

Furthermore, ruthenium photosensitizers are employed in dual catalytic systems, often paired with a palladium catalyst, for C-H arylation reactions. researchgate.net In this synergistic process, the light-activated ruthenium complex generates an aryl radical from a diazonium salt, which is then intercepted by a palladacycle intermediate formed via the C-H activation step, ultimately leading to the arylated product.

| Complex Type | Application | Key Property Conferred by Ligand | Reference |

|---|---|---|---|

| Ruthenium bis-terpyridine complexes with 2,6-di(pyridin-2-yl)pyrimidine ligands | Photocatalytic H₂ evolution | Stabilizes LUMO, leading to red-shifted emission, longer excited-state lifetimes, and higher quantum yields. researchgate.netrsc.org | researchgate.netrsc.org |

| Tris(2,2′-bipyridine)ruthenium(II) chloride | Dual catalysis with Pd(OAc)₂ for C-H arylation | Acts as a photoredox initiator to generate aryl radicals from phenyldiazonium tetrafluoroborate. researchgate.net | researchgate.net |

Computational and Experimental Mechanistic Elucidation of Catalytic Pathways

Understanding the precise mechanisms of these catalytic reactions is crucial for optimizing conditions and designing more efficient catalysts. A combination of experimental techniques and computational studies, particularly Density Functional Theory (DFT), has provided significant insights into the pathways involving this compound-type ligands.

For the palladium-catalyzed C-H arylation directed by a 7-pyridyl-pyrazolo[1,5-a]pyrimidine ligand, mechanistic studies propose the initial formation of a six-membered palladacycle intermediate. acs.org The reaction's temperature-dependent selectivity is explained by the subsequent transformation of this common intermediate into two distinct species: a nih.govacs.org-fused palladacycle at 120 °C that triggers C(sp³)–H activation, or a 16-membered tetrameric complex at 140 °C that facilitates C(sp²)–H arylation. acs.org

In the dual Ru-photoredox and Pd-catalyzed C-H arylation systems, the proposed mechanism involves two interconnected cycles. The photoredox cycle begins with the Ru(II) photosensitizer being excited by light, enabling it to reduce the phenyldiazonium salt and generate a phenyl radical. Concurrently, in the palladium cycle, the substrate's pyridine-pyrimidine moiety directs the Pd(II) catalyst to perform a C-H activation, forming a palladacycle. This intermediate is believed to be oxidized to a Pd(IV) species by the aryl radical, which then undergoes reductive elimination to form the final C-C bond and regenerate the active Pd(II) catalyst. DFT calculations and kinetic isotope effect studies have been instrumental in supporting these proposed mechanisms and outlining the plausible reaction pathways. scienceopen.com

Future Trajectories and Translational Outlook in 4 Pyridin 4 Yl Pyrimidine Research

Deepening Mechanistic Understanding at the Molecular Level

A profound understanding of how 4-(pyridin-4-yl)pyrimidine-based molecules interact with their biological targets is fundamental to advancing their development. Future investigations will likely focus on elucidating the intricate details of these interactions at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in capturing high-resolution snapshots of these compounds bound to their target proteins. This structural information can reveal key binding modes, including the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces.

For instance, studies on related pyrido[3,4-d]pyrimidine (B3350098) inhibitors have shown that the pyrimidine (B1678525) ring can form crucial hydrogen bonds with the hinge region of kinases, while the pyridine (B92270) moiety can engage in additional interactions that enhance binding affinity and selectivity. chemscene.com A deeper mechanistic insight would involve clarifying the role of each component of the this compound scaffold in target recognition and modulation of biological activity. Understanding these molecular subtleties will pave the way for the design of next-generation compounds with enhanced potency and specificity.

Rational Design and Optimization of this compound-Based Scaffolds for Drug Discovery

The principles of rational drug design will continue to drive the evolution of this compound-based therapeutics. Building on established structure-activity relationships (SAR), medicinal chemists will systematically modify the core scaffold to improve pharmacological properties. This involves a multi-parameter optimization process aimed at enhancing target affinity, selectivity, metabolic stability, and oral bioavailability while minimizing off-target effects.

Strategies such as scaffold hopping and bioisosteric replacement will be employed to explore novel chemical space and overcome existing limitations. For example, replacing a part of the molecule with a group that has similar physical or chemical properties but a different structure can lead to improved drug-like characteristics. The pyrimidine ring itself is often considered a bioisostere for other aromatic systems, and its ability to form hydrogen bonds is a key feature in its interaction with various biological targets.

The following table illustrates the optimization of a hypothetical series of this compound-based kinase inhibitors, showcasing how systematic modifications can impact biological activity.

| Compound | R1 Substitution | R2 Substitution | Kinase IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|---|

| 1a | -H | -Phenyl | 150 | 10-fold |

| 1b | -CH3 | -Phenyl | 125 | 15-fold |

| 1c | -H | -4-Chlorophenyl | 50 | 50-fold |

| 1d | -CH3 | -4-Chlorophenyl | 25 | 100-fold |

Pioneering New Biological Activities and Therapeutic Indications

While much of the research on this compound derivatives has focused on their role as kinase inhibitors for cancer therapy, the versatility of this scaffold suggests a broader therapeutic potential. Future research will likely explore its activity against a wider range of biological targets and diseases. The pyrimidine core is a common feature in molecules with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netrsc.org

Phenotypic screening of this compound-based compound libraries against various cell lines and disease models could uncover novel therapeutic applications. For instance, derivatives of this scaffold could be investigated for their potential to combat infectious diseases by targeting microbial enzymes or to treat autoimmune disorders by modulating inflammatory pathways. The exploration of new therapeutic indications will be a significant growth area for research into this chemical class.

Advancements in Materials Science Through this compound-Derived Systems

Beyond its biomedical applications, the this compound structure holds promise for the development of advanced materials. The constituent pyridine and pyrimidine rings are nitrogen-containing heterocycles known for their coordination chemistry and electronic properties. These characteristics make them attractive building blocks for functional materials. researchgate.net

One area of potential is in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms in the pyridine and pyrimidine rings can act as ligands, coordinating with metal ions to form extended, porous structures. acs.orgnih.gov These materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, the electron-deficient nature of the pyrimidine ring makes it a suitable component for organic electronic materials. Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) as host materials and emitters, as well as for their luminescent and photovoltaic properties. researchgate.netspiedigitallibrary.org The photophysical properties of this compound derivatives could be tuned through chemical modification, leading to the development of novel materials for optoelectronic applications.

Synergistic Integration of Computational and Experimental Methodologies

The future of research into this compound will be heavily influenced by the close integration of computational and experimental approaches. In silico methods, such as molecular docking and molecular dynamics simulations, are becoming increasingly powerful tools for predicting how these molecules will interact with their targets. chemscene.com These computational studies can guide the design of new compounds and help to prioritize synthetic efforts, thereby saving time and resources.

For example, virtual screening of large compound libraries can identify promising candidates for further experimental investigation. Computational predictions of absorption, distribution, metabolism, and excretion (ADME) properties can also help to identify compounds with favorable drug-like characteristics early in the discovery process. The iterative cycle of computational design, chemical synthesis, and biological evaluation will be crucial for accelerating the translation of this compound-based research from the laboratory to clinical and practical applications.

Q & A

Basic: What are the optimal synthetic routes for introducing halogen substituents into 4-(Pyridin-4-yl)pyrimidine derivatives?

Methodological Answer:

Halogenation of the pyrimidine core typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example, 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) is synthesized via chlorination and fluorination steps using POCl₃ and select fluorinating agents under anhydrous conditions . Safety protocols, such as handling toxic gases (e.g., HF) in fume hoods and using inert atmospheres, are critical. Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc) and characterization by and LC-MS ensure product integrity.

Basic: How is X-ray crystallography applied to resolve the structure of this compound complexes?

Methodological Answer:

The SHELX suite (e.g., SHELXL ) is widely used for small-molecule refinement. For example, Diaquabis{5-(pyridin-2-yl)-3-[4-(pyridin-4-yl)phenyl]-1H-1,2,4-triazol-1-ido}zinc was resolved using SHELXL-2018/3 . Key steps include:

- Data collection with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution via direct methods and refinement with full-matrix least-squares on .

- Validation using R-factors ( for high-resolution data) and residual electron density maps .

Advanced: How can researchers reconcile contradictions in biological activity data for this compound-based enzyme inhibitors?

Methodological Answer:

Discrepancies often arise from assay conditions or substituent effects. For instance, 3-Hydroxy-1-methyl-6-(4-(pyridin-4-yl)phenoxy)pyrimidine-2,4(1H,3H)-dione showed variable HIV reverse transcriptase inhibition due to:

- Solvent effects : Activity in DMSO vs. aqueous buffers alters ligand solubility.

- Substituent positioning : Steric hindrance from the pyridinyl group impacts binding affinity.

- Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations) and molecular dynamics simulations (e.g., AmberTools) can clarify mechanisms .

Advanced: What strategies enhance the metabolic stability of this compound derivatives in medicinal chemistry?

Methodological Answer:

Introducing trifluoromethyl (-CF₃) or methylsulfanyl (-SMe) groups improves lipophilicity and resistance to oxidative metabolism. For example:

- N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide exhibits prolonged half-life due to CF₃’s electron-withdrawing effects, reducing CYP450-mediated degradation.

- 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine demonstrates enhanced stability in plasma compared to non-sulfur analogs.